3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide
Description
This compound features a propanamide backbone with a 4-fluorophenyl sulfonyl group and a substituted benzothiazole moiety (4-methoxy-6-nitro). The sulfonyl group enhances metabolic stability and binding affinity, while the nitro and methoxy substituents on the benzothiazole ring influence electronic properties and solubility.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O6S2/c1-27-13-8-11(21(23)24)9-14-16(13)20-17(28-14)19-15(22)6-7-29(25,26)12-4-2-10(18)3-5-12/h2-5,8-9H,6-7H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZDUYXTBZOZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide typically involves multiple steps, starting from readily available starting materialsThe final step usually involves the formation of the propanamide moiety under specific reaction conditions such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group results in an amine derivative .
Scientific Research Applications
3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is investigated for its properties in the development of new materials with specific functionalities
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the nitro and fluorophenyl groups can participate in various binding interactions. These interactions can modulate biological pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Substituent Effects and Pharmacological Implications
Sulfonyl Group Variations
- 4-Fluorophenyl sulfonyl (Target, Bicalutamide): Enhances lipophilicity and metabolic stability. The fluorine atom reduces oxidative metabolism, prolonging half-life .
- 2,3-Difluorobenzyl sulfonyl (CatS Inhibitor): Increased steric bulk may improve selectivity for Cathepsin S over other proteases .
Benzothiazole/Nitro-Methoxy Modifications
- 4-Methoxy-6-nitrobenzothiazole (Target): The nitro group is strongly electron-withdrawing, enhancing electrophilicity for covalent binding or hydrogen-bond interactions. Methoxy improves solubility but may reduce membrane permeability .
- 4-Cyano-3-(trifluoromethyl)phenyl (Bicalutamide): Trifluoromethyl increases hydrophobicity and binding to hydrophobic pockets in androgen receptors .
Amide vs. Triazole Backbones
- Propanamide (Target, Bicalutamide, CatS Inhibitor): Flexible backbone allows conformational adaptation to enzyme active sites.
- 1,2,4-Triazole (): Rigid heterocyclic core may restrict binding to planar active sites (e.g., fungal CYP51) .
Spectral and Stability Comparisons
- IR Spectroscopy :
- NMR :
- The 4-methoxy group in the benzothiazole ring would produce a singlet at ~3.8 ppm (¹H), while nitro groups deshield adjacent protons .
Biological Activity
3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring , which is known for its role in various biological activities, and a sulfonamide moiety that contributes to its pharmacological properties. The presence of fluorine and methoxy groups enhances its lipophilicity, potentially improving its bioavailability.
Biological Activity Overview
The biological activity of this compound has been investigated across several dimensions:
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. For instance, thiazole derivatives have been reported to inhibit the growth of Candida albicans and Candida parapsilosis with minimum inhibitory concentrations (MIC) comparable to standard antifungals like ketoconazole .
- Enzyme Inhibition : The sulfonamide group is often associated with enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE) and urease, which are crucial targets in treating conditions like Alzheimer's disease and urinary tract infections .
- Interaction with Enzymes : The compound's thiazole ring facilitates binding to cytochrome P450 enzymes, which play a critical role in drug metabolism. Molecular docking studies indicate that it can effectively interact with the active site of these enzymes, potentially inhibiting their activity .
- Electrophilic Character : The presence of electronegative atoms such as fluorine enhances the electrophilic character of the compound, allowing it to form stronger interactions with target biomolecules. This property is essential for its antibacterial activity, as demonstrated in studies where fluorinated compounds exhibited improved efficacy against bacterial strains .
Study 1: Antifungal Activity
A study synthesized various thiazole derivatives, including those similar to the target compound. Two derivatives demonstrated potent antifungal activity against C. albicans and C. parapsilosis, with MIC values indicating strong efficacy comparable to established antifungals .
Study 2: Enzyme Inhibition
Research on sulfonamide derivatives indicated that they could significantly inhibit AChE activity at concentrations as low as 50 μM. This suggests potential therapeutic applications in neurodegenerative diseases .
Study 3: Structural Analysis
Quantitative structure–activity relationship (QSAR) analyses revealed that modifications at the para position of the phenyl moiety significantly impact biological activity. Compounds with halogen substitutions showed enhanced interactions with enzyme targets due to increased lipophilicity and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
